molecular formula C6H11ClO2 B1366975 (2S,3S)-2-Chloro-3-methylvaleric Acid CAS No. 32653-34-2

(2S,3S)-2-Chloro-3-methylvaleric Acid

Cat. No.: B1366975
CAS No.: 32653-34-2
M. Wt: 150.6 g/mol
InChI Key: QMYSXXQDOZTXAE-WHFBIAKZSA-N
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Description

(2S,3S)-2-Chloro-3-methylvaleric Acid is a chiral compound with significant importance in organic chemistry and various industrial applications. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Chloro-3-methylvaleric Acid can be achieved through several methods. One common approach involves the chlorination of (2S,3S)-3-methylvaleric acid using thionyl chloride or phosphorus trichloride under controlled conditions . Another method includes the use of flow microreactor systems for the efficient and sustainable synthesis of the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes, where the reaction conditions are optimized for high yield and purity. The use of advanced technologies such as continuous flow reactors has improved the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Chloro-3-methylvaleric Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.

    Addition: Halogens such as bromine or chlorine in the presence of inert solvents like carbon tetrachloride.

Major Products

    Substitution: (2S,3S)-3-methylvaleric acid.

    Elimination: Alkenes such as 2-methyl-2-pentene.

    Addition: Vicinal dihalides like 2,3-dichloro-3-methylvaleric acid.

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3S)-2-chloro-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYSXXQDOZTXAE-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453336
Record name (2S,3S)-2-Chloro-3-methylvaleric Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32653-34-2
Record name (2S,3S)-2-Chloro-3-methylvaleric Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S)-2-Chloro-3-methylvaleric Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is (2S,3S)-2-Chloro-3-methylpentanoic acid used in liquid crystal synthesis?

A1: (2S,3S)-2-Chloro-3-methylpentanoic acid acts as a chiral building block in the synthesis of liquid crystal dopants and polymers. [, ] In the research presented, it specifically reacts with a methylthiopyrimidine compound to form the chiral ester 4-[2-(7S-methylnonanyl)oxy-5-pyrimidinyl]phenyl(2S,3S)-2-chloro-3-methylpentanoate. This reaction proceeds via the formation of a diazonium salt intermediate. [] This chiral ester serves as a dopant, influencing the properties of the liquid crystal mixture. Similarly, this acid is incorporated as a chiral center within the side chains of ferroelectric liquid crystalline polymers. []

Q2: How does the structure of (2S,3S)-2-Chloro-3-methylpentanoic acid contribute to the properties of the final liquid crystal materials?

A2: The (2S,3S) configuration of the chlorine and methyl groups on the pentanoic acid backbone introduces chirality into the molecule. [, ] This chirality is essential for inducing and controlling the helical arrangement of molecules within the liquid crystal phase, influencing properties such as the selective reflection of light and ferroelectricity. [] The research observed a shift in the wavelength of selectively reflected light based on temperature changes in the chiral smectic C (SmC*) phase. [] This highlights the important role of (2S,3S)-2-Chloro-3-methylpentanoic acid's stereochemistry in dictating liquid crystal behavior.

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